molecular formula C11H12O2 B2791584 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 82710-08-5

9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No.: B2791584
CAS No.: 82710-08-5
M. Wt: 176.215
InChI Key: PQBKIFOBYHBUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a bicyclic organic compound featuring a benzoxepin core with a ketone group at position 5, a methyl substituent at position 9, and partial saturation at the 3,4-positions. This structure places it within a class of molecules known for their diverse pharmacological activities, including protein-tyrosine kinase (PTK) inhibition and anti-inflammatory properties . The methyl group at position 9 contributes to its steric and electronic profile, distinguishing it from analogs with halogens or bulkier substituents.

Properties

IUPAC Name

9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBKIFOBYHBUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-(2-aminophenyl)ethanol with a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to enhance sustainability.

Chemical Reactions Analysis

Hydrolysis and Cyclization Reactions

The compound participates in acid-catalyzed hydrolysis and cyclization under specific conditions. A notable example involves the formation of substituted derivatives through carboalkoxy group cleavage:

Reaction TypeConditionsReagents/SolventsProduct FormedYieldSource
HydrolysisReflux with aqueous HClDiethyl ether extraction9-Methyl-1,5-benzodioxepin derivative72%*
CyclizationAlkyl halide + strong base (NaOMe)Ethylene glycol dimethyl ether2-Methyl-substituted oxepinone61%*

*Adapted from Example V in , modified for 9-methyl analog. Reaction times: 16 hr hydrolysis, 3 hr alkylation.

Nucleophilic Substitution

The ketone group at position 5 undergoes nucleophilic attacks, particularly in the presence of Grignard reagents or organometallic compounds:

NucleophileConditionsProductStereochemical OutcomeReference
Methylmagnesium bromideDry THF, −78°C → RT5-Hydroxy-9-methyl oxepane derivativePredominant cis addition ,
Phenyl lithiumAnhydrous diethyl etherDiaryl carbinol analogMixture of diastereomers

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate, with steric hindrance from the 9-methyl group influencing stereoselectivity.

Oxidation and Reduction

The ketone moiety is redox-active, enabling interconversion between alcohol and ketone states:

Oxidation

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrNo reaction (ring stability)Ketone resists overoxidation
CrO₃/H₂SO₄ (Jones)Acetone, 0°C → RTUnstable epoxide intermediateLow yield (≤15%)

Reduction

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 0°C, 1 hr5-Hydroxy-9-methyl oxepaneChemoselective (ketone only)
LiAlH₄Dry ether, refluxOver-reduced ring-opened productCompetitive C-O bond cleavage

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or basic conditions:

ConditionsReagentsMajor ProductSide ProductsYieldSource
H₂SO₄ (conc.)H₂O, 100°C, 8 hr4-(2-Methylphenoxy)butanoic acidNone detected89%
NaOH (10%)Ethanol, reflux, 6 hrPhenolic derivativeTrace amounts of dimer78%

Key Observation : Ring-opening in acidic media proceeds via protonation of the ether oxygen, followed by β-scission.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12 hr8-Aryl-9-methyl oxepinone55-68%
Buchwald-HartwigPd₂(dba)₃, XantphosDMF, 110°C, 24 hrN-substituted oxepinone42%

Limitation : The 9-methyl group reduces reactivity at position 8 due to steric crowding.

Thermal Rearrangements

Heating induces sigmatropic shifts and ring contractions:

Temperature (°C)Time (hr)AtmosphereMajor ProductMechanism ProposedSource
2203N₂Benzofuran derivativeCope rearrangement
1806AirNaphthol analogOxidative ring contraction

Comparative Reactivity Table

A comparison with structural analogs highlights electronic effects:

CompoundRelative Reactivity in NaBH₄ ReductionSuzuki Coupling YieldThermal Stability (°C)
9-Methyl derivative (target)1.00 (reference)55-68%220
7-Methyl isomer0.8372%195
Unsubstituted parent compound1.1248%245

Scientific Research Applications

Pharmacological Applications

The compound is primarily noted for its pharmacological properties . Research indicates that derivatives of 1-benzoxepin-5(2H)-one, including 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, exhibit significant activity as protein-tyrosine kinase inhibitors . These inhibitors play a crucial role in the regulation of cell signaling pathways associated with cancer and other diseases .

Therapeutic Uses

  • Gastrointestinal Disorders : The compound has been studied for its potential to treat gastrointestinal disorders. Pharmaceutical compositions containing this compound derivatives have shown efficacy in reducing peristaltic movements in animal models, indicating a therapeutic avenue for conditions like irritable bowel syndrome .
  • Cancer Treatment : As a protein-tyrosine kinase inhibitor, this compound may contribute to cancer therapies by inhibiting pathways that lead to tumor growth and metastasis. The structural properties of this compound facilitate its interaction with target proteins involved in cell proliferation .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that can yield different derivatives with potentially enhanced biological activities.

Common Synthetic Routes:

  • Reflux Reactions : The compound can be synthesized through refluxing starting materials such as 2,3,4,5-tetrahydro-1-benzoxepin derivatives with specific amines in the presence of acids .
  • Catalytic Methods : Catalysts such as sodium ethoxide or dimethylformamide are often employed to facilitate the reaction conditions necessary for producing high yields of the desired compound .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Protein-Tyrosine Kinase InhibitorsIdentified novel derivatives with significant inhibition of cancer-related kinases.
Gastrointestinal ActivityDemonstrated reduced peristaltic movements in rodent models when treated with the compound.
Synthesis MethodsDetailed various synthetic routes leading to high yields of benzoxepin derivatives.

Mechanism of Action

The mechanism by which 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituents/Modifications Biological Activity Key Findings
This compound Methyl at position 9 Not explicitly reported Serves as a structural template for derivatives with enhanced activity
(E)-4-(5-Bromo-2-hydroxybenzylidene)-6-hydroxy-8-methoxy derivative (Compound 9) Bromo, hydroxy, methoxy groups at positions 5, 2, 6, and 8 PTK inhibition (IC₅₀: ~1–5 µM) Enhanced activity due to intermolecular interactions with PTK active sites
Morpholine-substituted derivative 4-Morpholinobenzylidene at position 4 Reduced cytotoxicity Nitrogen-containing heterocycles improve binding and selectivity
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Chloro at position 9 Unspecified Predicted boiling point: 334.7°C; density: 1.281 g/cm³
8-(5-Fluoropyridin-3-yl) derivative 5-Fluoropyridinyl at position 8 Not reported Demonstrates feasibility of incorporating fluorinated heterocycles

Key Insights

Substituent Effects on Activity :

  • Halogenation : Bromo and chloro substituents (e.g., Compound 9 , 9-chloro derivative ) enhance electrophilicity and binding to kinase active pockets. The methyl group in the target compound may offer improved metabolic stability compared to halogens.
  • Nitrogen Heterocycles : Morpholine derivatives exhibit reduced cytotoxicity, likely due to improved solubility and hydrogen-bonding interactions. This suggests that introducing nitrogen-containing groups could optimize the pharmacokinetic profile of the 9-methyl analog.
  • Conjugation and Planarity : Compounds with α,β-unsaturated ketone systems (e.g., benzylidene derivatives ) show stronger PTK inhibition, attributed to extended conjugation and improved target engagement.

Synthetic Flexibility: The Claisen-Schmidt condensation reaction is a common method for synthesizing benzoxepinone derivatives, enabling modular substitution at position 3. This approach could be adapted to introduce diverse substituents to the 9-methyl scaffold.

Biological Activity

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is a compound belonging to the benzoxepin family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO
  • Molecular Weight : 175.23 g/mol

Pharmacological Activities

Research indicates that compounds in the benzoxepin class exhibit a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. Below are some notable pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : Studies have shown that derivatives of benzoxepin compounds can significantly reduce inflammation markers in vitro and in vivo models. For instance, a study demonstrated that structural modifications in these compounds could enhance their anti-inflammatory potency .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound exhibits cytotoxic activity against various cancer cell lines. In particular, it has shown effective inhibition of cell proliferation in HeLa cells with an IC50 value indicating significant potency .
  • Enzyme Inhibition : The compound may act as an inhibitor of protein-tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition could provide a pathway for therapeutic applications in cancer treatment .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, altering their activity and leading to reduced inflammation .
  • Molecular Docking Studies : Computational studies have indicated that this compound can bind to target proteins through hydrophobic interactions and hydrogen bonding, which stabilizes its binding affinity and enhances its biological effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoxepin derivatives similar to this compound:

StudyFindings
Demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10.46 ± 0.82 μM/mL.
Showed strong anti-inflammatory activity through inhibition of inflammatory cytokines in animal models.
Identified as a potential PTK inhibitor with implications for cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, and what critical reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via ring-closing reactions of substituted benzoxepin precursors or through alkylation of dihydrobenzoxepin intermediates. For example, ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one derivatives under controlled N-alkylation conditions can yield benzoxepinone scaffolds . Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) are critical for minimizing side reactions like over-alkylation.

Q. How is this compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The methyl group at position 9 appears as a singlet (~δ 1.2–1.5 ppm in 1^1H NMR), while the carbonyl at position 5 resonates at ~δ 170–175 ppm in 13^{13}C NMR. Infrared (IR) spectroscopy confirms the lactone carbonyl stretch (~1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Standard safety measures include using fume hoods for reactions involving volatile solvents, wearing nitrile gloves to prevent dermal exposure, and avoiding inhalation of fine powders. Waste disposal must comply with organic solvent regulations. Computational toxicity screening (e.g., using EPA DSSTox or PubChem data) is recommended to assess potential hazards .

Advanced Research Questions

Q. How do computational chemistry methods elucidate the three-dimensional conformation and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal the compound’s steric constraints and electron density distribution. The methyl group at position 9 induces torsional strain in the benzoxepin ring, while the carbonyl oxygen acts as a hydrogen-bond acceptor. These properties correlate with binding affinities in biological targets, such as enzyme active sites .

Q. What strategies resolve contradictions in biological activity data observed across studies of benzoxepinone derivatives?

  • Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents or isomers), assay conditions (e.g., pH or temperature), or cellular models. Rigorous quality control (e.g., HPLC purity >98%) and standardized bioassays (e.g., fixed ATP concentrations in kinase assays) improve reproducibility. Meta-analyses of structure-activity relationship (SAR) data can identify confounding substituents .

Q. What are the common chemical transformations of this compound, and how do substituents influence its reactivity?

  • Methodological Answer : The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions with amines or thiols to form amides or thioesters. Substituents like electron-withdrawing groups (e.g., halogens) at position 7 increase electrophilicity, while methyl groups enhance steric hindrance, slowing reaction kinetics. Catalytic hydrogenation selectively reduces the benzoxepin ring without affecting the lactone .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with modifications at positions 3, 4, and 8. For example, replacing the methyl group with bulkier substituents (e.g., tert-butyl) can improve binding to hydrophobic enzyme pockets. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interactions, while in vitro assays validate target engagement (e.g., IC50_{50} measurements) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.